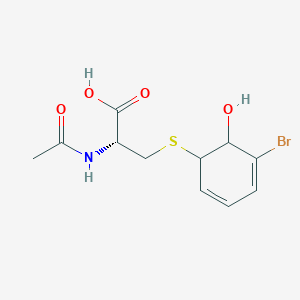![molecular formula C14H20N2O4 B145206 2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide CAS No. 132724-25-5](/img/structure/B145206.png)
2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide, also known as MMDA, is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. MMDA belongs to the class of phenethylamines and has been studied for its psychoactive properties. However,
Wirkmechanismus
2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. The activation of this receptor has been linked to various physiological and behavioral effects, including hallucinations, altered perception, and changes in mood.
Biochemical and Physiological Effects:
This compound has been shown to induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration rate. It has also been shown to alter the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, emotion, and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide in lab experiments is that it can selectively activate the 5-HT2A receptor, which is involved in various physiological and behavioral processes. This allows researchers to study the specific effects of receptor activation on these processes. However, one of the limitations of using this compound is that it is a psychoactive compound, which can make it difficult to control for the effects of altered perception and mood on experimental outcomes.
Zukünftige Richtungen
There are several future directions for the study of 2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide. One potential direction is to explore its potential as a therapeutic agent for the treatment of depression, anxiety, and other psychiatric disorders. Another direction is to use this compound as a tool to better understand the role of the serotonin system in behavior and cognition. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and how they are related to its psychoactive properties.
Synthesemethoden
The synthesis of 2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide involves the condensation of 2,5-dimethoxyphenylacetone with nitroethane, followed by reduction with lithium aluminum hydride. The resulting compound is then acetylated with acetic anhydride and treated with hydrochloric acid to obtain this compound.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide has been studied for its potential application in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of depression, anxiety, and other psychiatric disorders. In neuroscience, this compound has been used as a tool to study the serotonin system and its role in behavior and cognition. In pharmacology, this compound has been studied for its potential use as a research tool to better understand the mechanisms of action of other psychoactive compounds.
Eigenschaften
CAS-Nummer |
132724-25-5 |
|---|---|
Molekularformel |
C14H20N2O4 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
2-methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide |
InChI |
InChI=1S/C14H20N2O4/c1-9-5-12(16-14(18)8-20-4)10(2)6-11(9)15-13(17)7-19-3/h5-6H,7-8H2,1-4H3,(H,15,17)(H,16,18) |
InChI-Schlüssel |
BUQRYDGYVGUKHL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1NC(=O)COC)C)NC(=O)COC |
Kanonische SMILES |
CC1=CC(=C(C=C1NC(=O)COC)C)NC(=O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)

![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)

![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)


![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)
